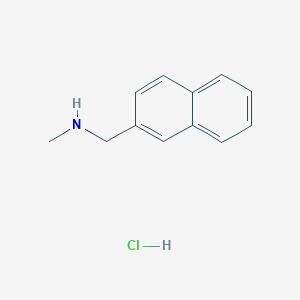
6-bromo-4-N-(3-chloro-2-methylphenyl)quinoline-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-4-N-(3-chloro-2-methylphenyl)quinoline-3,4-diamine is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-N-(3-chloro-2-methylphenyl)quinoline-3,4-diamine typically involves multiple steps. One common method starts with the preparation of 6-bromo-4-chloroquinoline. This intermediate is synthesized by reacting 6-bromoquinoline-4(1H)-one with phosphorus trichloride in toluene under reflux conditions . The resulting 6-bromo-4-chloroquinoline is then subjected to further reactions to introduce the 3-chloro-2-methylphenyl group and the diamine functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-4-N-(3-chloro-2-methylphenyl)quinoline-3,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the quinoline ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction can lead to quinoline-4-ones or tetrahydroquinolines.
Aplicaciones Científicas De Investigación
6-bromo-4-N-(3-chloro-2-methylphenyl)quinoline-3,4-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: The compound’s unique properties make it useful in the development of novel materials with specific electronic or optical characteristics.
Mecanismo De Acción
The mechanism of action of 6-bromo-4-N-(3-chloro-2-methylphenyl)quinoline-3,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
6-bromo-4-chloroquinoline: A precursor in the synthesis of the target compound, known for its use in various chemical reactions.
4-chloro-6-bromoquinoline: Another quinoline derivative with similar reactivity but different substitution patterns.
6-bromo-4-chloro-2-methylquinoline: A closely related compound with a methyl group at the 2-position.
Uniqueness
6-bromo-4-N-(3-chloro-2-methylphenyl)quinoline-3,4-diamine stands out due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer unique reactivity and biological activity
Propiedades
Fórmula molecular |
C16H13BrClN3 |
|---|---|
Peso molecular |
362.65 g/mol |
Nombre IUPAC |
6-bromo-4-N-(3-chloro-2-methylphenyl)quinoline-3,4-diamine |
InChI |
InChI=1S/C16H13BrClN3/c1-9-12(18)3-2-4-14(9)21-16-11-7-10(17)5-6-15(11)20-8-13(16)19/h2-8H,19H2,1H3,(H,20,21) |
Clave InChI |
QZDCCWVGIJELOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC2=C3C=C(C=CC3=NC=C2N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


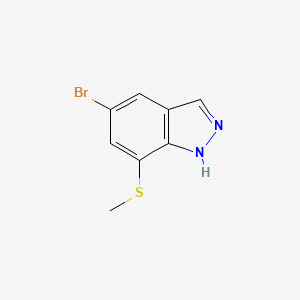
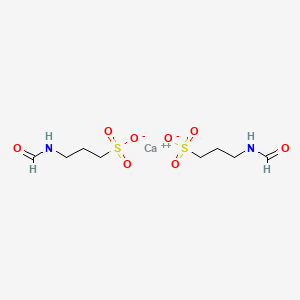

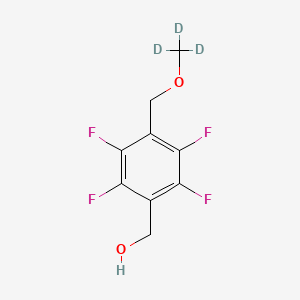

![5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-](/img/structure/B13843844.png)



![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13843864.png)
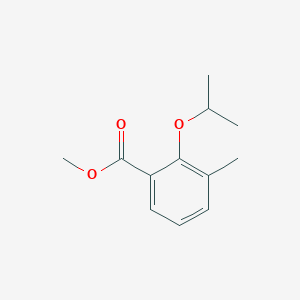
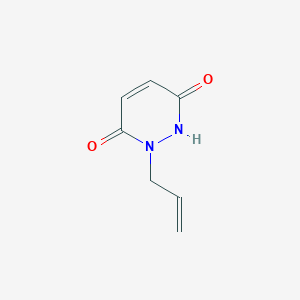
![[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13843901.png)
